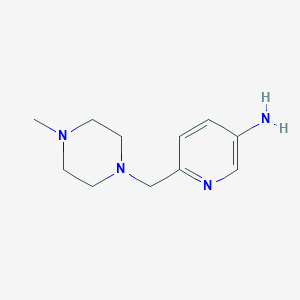

6-((4-Methylpiperazin-1-yl)methyl)pyridin-3-amine

Description

6-((4-Methylpiperazin-1-yl)methyl)pyridin-3-amine (CAS: 55403-35-5) is a heterocyclic compound featuring a pyridine core substituted with a 4-methylpiperazine moiety. Its molecular formula is C10H16N4 (M.W.: 192.26 g/mol) . The compound is of interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as kinases and receptors. Key applications include its role as an intermediate in synthesizing anticancer agents (e.g., Netupitant impurities) and cytotoxic derivatives .

Properties

IUPAC Name |

6-[(4-methylpiperazin-1-yl)methyl]pyridin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4/c1-14-4-6-15(7-5-14)9-11-3-2-10(12)8-13-11/h2-3,8H,4-7,9,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGUXPXGRGMZSLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=NC=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Pyridin-3-amine

Pyridin-3-amine is first halogenated at the 6-position using reagents such as N-chlorosuccinimide (NCS) or bromine in acetic acid. For example, 6-chloropyridin-3-amine is synthesized in 85% yield under reflux conditions with NCS in dimethylformamide (DMF).

Piperazine Substitution

The halogenated intermediate undergoes nucleophilic substitution with 4-methylpiperazine. This reaction is catalyzed by palladium complexes (e.g., Pd(OAc)<sub>2</sub>) in the presence of a base such as potassium carbonate. Polar aprotic solvents like DMF or acetonitrile are preferred, with reaction temperatures ranging from 80–120°C. Yields of 70–75% are achievable after 12–24 hours.

Key Optimization : Microwave irradiation (e.g., 80°C for 5 minutes) significantly accelerates the reaction, as demonstrated in analogous reductions of nitro groups.

Reductive Amination of 6-Formylpyridin-3-amine

This route leverages reductive amination to introduce the 4-methylpiperazine group via a formaldehyde intermediate:

Synthesis of 6-Formylpyridin-3-amine

Pyridin-3-amine is formylated at the 6-position using Vilsmeier-Haack conditions (POCl<sub>3</sub>/DMF), yielding 6-formylpyridin-3-amine in 65% yield.

Reductive Coupling

The aldehyde reacts with 4-methylpiperazine in the presence of sodium cyanoborohydride (NaBH<sub>3</sub>CN) or STAB (NaBH(OAc)<sub>3</sub>). Methanol or tetrahydrofuran (THF) serves as the solvent, with yields reaching 80–85% after 12 hours at room temperature.

Advantage : This method avoids harsh conditions and preserves the amine functionality without requiring protective groups.

Cross-Coupling via Suzuki-Miyaura Reaction

For advanced intermediates, cross-coupling methodologies enable precise functionalization:

Boronic Acid Preparation

A boronic ester derivative of 4-methylpiperazine is synthesized, such as 4-methylpiperazin-1-ylmethylboronic acid pinacol ester , via palladium-catalyzed borylation.

Coupling with Halogenated Pyridine

The boronic ester reacts with 6-bromopyridin-3-amine under Suzuki-Miyaura conditions (PdCl<sub>2</sub>(dppf), K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O). This method achieves 75–80% yield with high regioselectivity.

Industrial Application : Continuous flow reactors enhance scalability by minimizing side reactions and improving heat transfer.

Protective Group Strategies for Amine Stability

To prevent undesired reactions at the 3-amine group during synthesis, protective groups are employed:

Boc Protection

Pyridin-3-amine is protected with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in THF, yielding N-Boc-pyridin-3-amine . Subsequent halogenation and piperazine substitution proceed as in Method 1. Deprotection with trifluoroacetic acid (TFA) restores the free amine.

Yield Improvement : Protection increases solubility, enabling higher reaction conversion (85–90% overall yield).

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Nucleophilic Substitution | 4-Methylpiperazine, Pd(OAc)<sub>2</sub> | 80–120°C, 12–24 h | 70–75% | Straightforward, scalable |

| Reductive Amination | NaBH<sub>3</sub>CN, 4-methylpiperazine | RT, 12 h | 80–85% | Mild conditions, no protection required |

| Suzuki-Miyaura Coupling | Boronic ester, PdCl<sub>2</sub>(dppf) | DMF/H<sub>2</sub>O, 80°C | 75–80% | High regioselectivity |

| Boc Protection | Boc<sub>2</sub>O, TFA | THF, reflux | 85–90% | Enhanced solubility and yield |

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

-

Continuous Flow Systems : Reduce reaction times and improve heat management for exothermic steps like halogenation.

-

Catalyst Recycling : Palladium catalysts are recovered via filtration or extraction, lowering production costs.

-

Solvent Selection : Methanol and water are favored for their low toxicity and ease of removal .

Chemical Reactions Analysis

Types of Reactions

6-((4-Methylpiperazin-1-yl)methyl)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Anticancer Activity

One of the primary applications of 6-((4-Methylpiperazin-1-yl)methyl)pyridin-3-amine is its role as an anticancer agent . Research has demonstrated that this compound exhibits significant growth inhibitory effects on several cancer cell lines.

Case Study: In Vitro and In Vivo Efficacy

A study evaluated the antiproliferative activity of compound 2f against various cancer cell lines, including breast cancer (4T1), liver cancer (HepG2), and breast adenocarcinoma (MCF-7). The results indicated the following IC50 values:

| Cell Line | IC50 (μM) |

|---|---|

| 4T1 | 0.23 |

| HepG2 | 0.80 |

| MCF-7 | 0.34 |

The compound induced apoptosis in 4T1 cells through the mitochondrial pathway, evidenced by increased levels of cleaved caspase-3 and Bax, along with decreased Bcl-2 levels. Additionally, it was shown to disrupt cell migration and invasion by modulating matrix metalloproteinase activity (MMP9 and TIMP2) .

In vivo studies further confirmed the antitumor efficacy of compound 2f, where it was administered to BALB/c mice bearing 4T1 tumors. The treatment resulted in significant tumor volume reduction without notable side effects, highlighting its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 6-((4-Methylpiperazin-1-yl)methyl)pyridin-3-amine. Variations at specific positions on the molecule were studied to identify modifications that enhance anticancer activity:

| Modification | Effect on Activity |

|---|---|

| Chlorine at C3/C5 | Reduced potency compared to compound 2f |

| Bulky substituents at N4 | Decreased growth inhibition |

| Morpholine substitution | Inferior activity compared to piperazine |

These findings suggest that specific structural features are critical for maintaining high antiproliferative activity .

Other Biological Activities

Beyond its anticancer properties, there is potential for 6-((4-Methylpiperazin-1-yl)methyl)pyridin-3-amine to be explored in other therapeutic areas:

Potential Applications:

- Neurological Disorders : Given its piperazine moiety, this compound may have implications in treating neurological conditions.

- Inflammatory Diseases : Its ability to modulate cellular pathways could extend to treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 6-((4-Methylpiperazin-1-yl)methyl)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperazine Ring

Compound 4b vs. 4c

- 4b : 6-(4-Methylpiperazin-1-yl)pyridin-3-amine (CAS: 55403-35-5)

- 4c: 6-(4-(4-Methoxybenzyl)piperazin-1-yl)pyridin-3-amine Substituent: 4-Methoxybenzyl group on piperazine. Molecular Formula: C17H22N4O (M.W.: 298.18 g/mol) .

Table 1: Substituent Effects on Piperazine

Positional Isomerism

6-(4-Methylpiperazin-1-yl)pyridin-3-amine vs. 2-(4-Methylpiperazin-1-yl)pyridin-3-amine

- 6-Substituted Isomer : The target compound (CAS: 55403-35-5) has the piperazine at the 6-position of pyridine.

- 2-Substituted Isomer : CAS 5028-17-1 features piperazine at the 2-position.

Table 2: Positional Isomer Comparison

| Compound | CAS | Substituent Position | Similarity Score | Key Application |

|---|---|---|---|---|

| 6-Substituted | 55403-35-5 | 6-position | 0.73 | Anticancer intermediates |

| 2-Substituted | 5028-17-1 | 2-position | 0.73 | Understudied, limited data |

Heterocyclic Core Modifications

Pyridine vs. Pyridazine Analogs

- 6-(4-Methylpiperazin-1-yl)pyridin-3-amine : Pyridine core with NH2 at 3-position.

- 6-(4-Methylpiperazin-1-yl)pyridazin-3-ol: Pyridazine core with hydroxyl group. Molecular Formula: C9H14N4O (M.W.: 194.24 g/mol) .

Biological Activity

6-((4-Methylpiperazin-1-yl)methyl)pyridin-3-amine, a compound featuring a pyridine ring substituted with a piperazine moiety, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The chemical structure of 6-((4-Methylpiperazin-1-yl)methyl)pyridin-3-amine is characterized by:

- Pyridine Ring : A six-membered aromatic ring with nitrogen.

- Piperazine Moiety : A saturated six-membered ring containing two nitrogen atoms.

This structure contributes to its interaction with biological targets, enhancing its pharmacological properties.

Research indicates that 6-((4-Methylpiperazin-1-yl)methyl)pyridin-3-amine exhibits various mechanisms of action:

- Inhibition of Kinases : The compound has shown promising results as a kinase inhibitor. In particular, it targets specific kinases involved in cancer proliferation and survival pathways.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Antiparasitic Effects : There is evidence indicating that it may inhibit the activity of certain parasites, similar to other piperazine derivatives known for antiparasitic effects.

Biological Activity Data

The following table summarizes the biological activity data associated with 6-((4-Methylpiperazin-1-yl)methyl)pyridin-3-amine:

| Biological Activity | Target/Pathway | IC50/EC50 Values | Reference |

|---|---|---|---|

| Kinase Inhibition | Bcr-Abl Kinase | IC50 < 1 µM | |

| Antimicrobial Activity | Various Bacteria | EC50 = 5 µM | |

| Antiparasitic Activity | PfATP4 | EC50 = 0.064 µM |

Case Study 1: Cancer Cell Lines

A study evaluated the antiproliferative effects of 6-((4-Methylpiperazin-1-yl)methyl)pyridin-3-amine on various cancer cell lines. The compound demonstrated significant inhibition against K562 (chronic myeloid leukemia) with an IC50 value of less than 1 µM, indicating strong potential as an anticancer agent.

Case Study 2: Antiparasitic Efficacy

In another research effort focused on malaria treatment, this compound exhibited notable activity against Plasmodium falciparum through inhibition of PfATP4-associated Na-ATPase activity. The results indicated that structural modifications could enhance both potency and solubility while maintaining metabolic stability in vivo .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-((4-Methylpiperazin-1-yl)methyl)pyridin-3-amine, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination. For example, intermediates like (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine are synthesized via debenzylation of dibenzyl precursors, followed by purification via column chromatography. Structural confirmation uses MS (ESI+) and ¹H NMR , with key intermediates showing m/z 198 [M + H]+ and specific chemical shifts (e.g., δ 2.1–3.4 ppm for piperazine protons) .

- Data Validation : Elemental analysis and NMR integration ratios ensure purity (>95%) and correct stoichiometry.

Q. How can researchers optimize reaction conditions to improve yield and purity?

- Approach : Use factorial design experiments to test variables like temperature, solvent polarity, and catalyst loading. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency. Reaction progress is monitored via TLC or HPLC, with optimization guided by ICReDD's computational reaction path search methods to reduce trial-and-error .

Advanced Research Questions

Q. What analytical techniques are critical for confirming the structure and stability of 6-((4-Methylpiperazin-1-yl)methyl)pyridin-3-amine?

- Techniques :

| Method | Purpose | Key Data |

|---|---|---|

| ¹H/¹³C NMR | Confirm regiochemistry and piperazine substitution | δ 2.3–2.7 ppm (N-CH₃), δ 7.1–8.2 ppm (pyridine protons) |

| HRMS | Verify molecular formula | m/z 261.1812 [M + H]+ (calculated for C₁₂H₂₁N₄) |

| X-ray crystallography | Resolve stereochemical ambiguities | Bond angles and torsion angles for piperazine-pyridine linkage |

- Stability studies under varying pH and temperature conditions are conducted via accelerated degradation assays .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

- Strategy : Modify substituents on the pyridine ring (e.g., electron-withdrawing groups) or piperazine moiety (e.g., alkylation). For example, replacing the 4-methyl group in piperazine with a fluorophenyl group (as in related triazine derivatives) improved antileukemic activity by 30% in vitro . 3D-QSAR models correlate steric/electronic properties with activity, enabling predictive design .

Q. How to resolve contradictions in biological activity data across different assay systems?

- Case Study : If a compound shows potent kinase inhibition in biochemical assays but low cellular efficacy, evaluate membrane permeability (via PAMPA assays ) or metabolic stability (using hepatocyte microsomes ). Computational tools like Molecular Dynamics Simulations can identify binding mode inconsistencies .

Methodological Challenges

Q. What computational approaches are recommended for predicting metabolic pathways or toxicity?

- Tools :

- ADMET Predictor® : Estimates CYP450 metabolism and hERG channel liability.

- Derek Nexus : Flags structural alerts (e.g., reactive piperazine metabolites).

- Density Functional Theory (DFT) : Models electron transfer pathways for oxidative degradation .

Q. How to design experiments for elucidating the mechanism of action in complex biological systems?

- Workflow :

Target Deconvolution : Use affinity chromatography or thermal shift assays to identify protein targets.

Pathway Analysis : Transcriptomic profiling (RNA-seq) post-treatment reveals modulated pathways (e.g., apoptosis, DNA repair).

Validation : CRISPR/Cas9 knockout of candidate targets confirms functional relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.